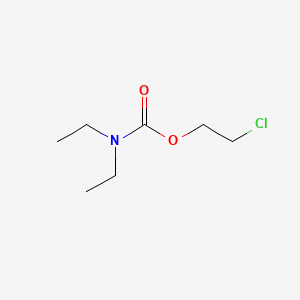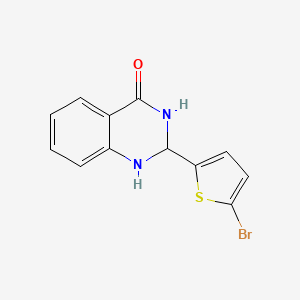
BTYNB isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTYNB isomer is a small molecule inhibitor known for its ability to selectively inhibit the binding of insulin-like growth factor 2 messenger ribonucleic acid-binding protein 1 (IGF2BP1) to messenger ribonucleic acid (mRNA). This compound has shown significant potential in cancer research, particularly in targeting oncogenic mRNAs such as c-Myc and β-transducin repeat-containing protein 1 (β-TrCP1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTYNB isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis may involve:
Formation of Intermediates: Initial steps may include the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
BTYNB isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
BTYNB isomer has a wide range of scientific research applications, including:
Cancer Research: It is used to inhibit the binding of IGF2BP1 to oncogenic mRNAs, thereby reducing the expression of proteins like c-Myc and β-TrCP1. .
Biological Studies: The compound is used to study the role of IGF2BP1 in various biological processes, including cell cycle regulation and apoptosis.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting IGF2BP1 and related pathways.
Mechanism of Action
BTYNB isomer exerts its effects by selectively inhibiting the binding of IGF2BP1 to its target mRNAs. This inhibition leads to the destabilization of these mRNAs, resulting in reduced expression of the encoded proteins. The compound specifically targets oncogenic mRNAs such as c-Myc and β-TrCP1, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
IMP1 Inhibitors: Other inhibitors targeting insulin-like growth factor 2 mRNA-binding protein 1 include compounds like 2-((4-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide.
c-Myc Inhibitors: Compounds such as 10058-F4 and 10074-G5 are known to inhibit c-Myc by disrupting its interaction with Max.
Uniqueness
BTYNB isomer is unique in its selective inhibition of IGF2BP1 binding to mRNAs, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C12H9BrN2OS |
|---|---|
Molecular Weight |
309.18 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H9BrN2OS/c13-10-6-5-9(17-10)11-14-8-4-2-1-3-7(8)12(16)15-11/h1-6,11,14H,(H,15,16) |
InChI Key |
PTORCHCLFMJDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


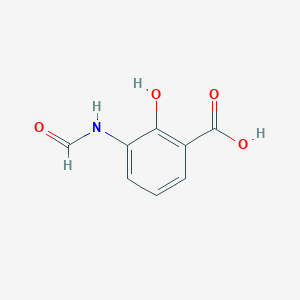
![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)
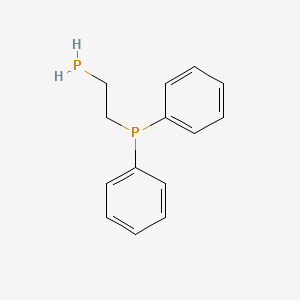
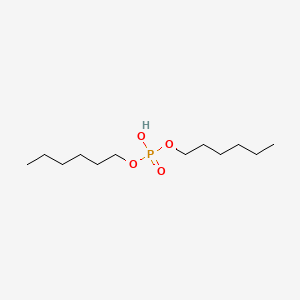
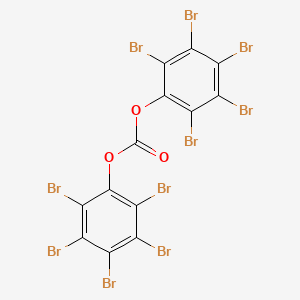

![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
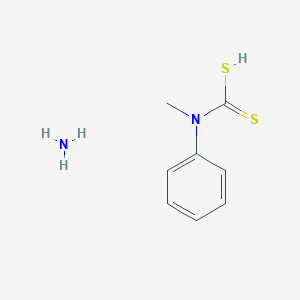
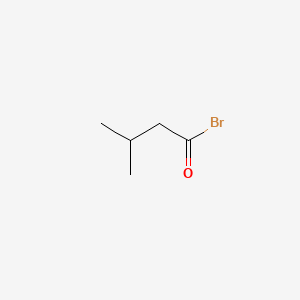
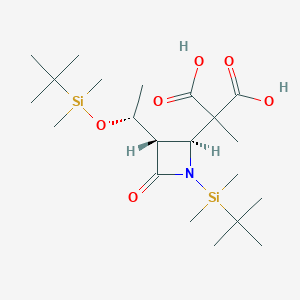
![4-methyl-7-sulfanyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13734927.png)
